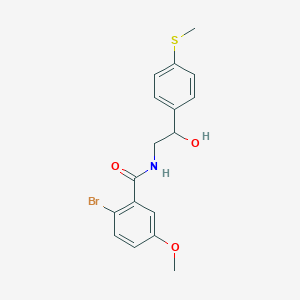

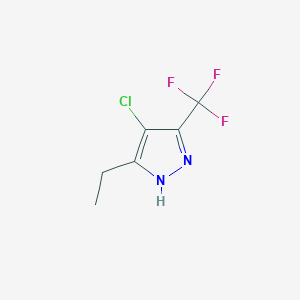

![molecular formula C17H15N3O4S2 B2628298 Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797342-47-2](/img/structure/B2628298.png)

Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” is a compound that has been synthesized and evaluated for its activin receptor-like kinase 5 (ALK5) and p38α mitogen-activated protein (MAP) kinase inhibitory activities . It has been recognized as an important cancer drug target .

Synthesis Analysis

A series of benzo[c][1,2,5]thiadiazol-5-yl imidazoles and thieno[3,2-c]-pyridin-2-yl imidazoles were designed, synthesized, and evaluated for their activin receptor-like kinase 5 (ALK5) activities . The synthesis was carried out in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis

The molecular structure of this compound has been optimized using standard DFT with a general gradient approximation of Perdew, Burke, and Ernzerhof (GGA-PBE) functionals and a double-ζ plus polarization (DZP) basis set with a 200 Ry charge density mesh cutoff .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts .科学的研究の応用

Synthetic Chemistry and Material Science Applications

Research has demonstrated the utility of thiadiazole derivatives in the synthesis of various complex compounds. Thiadiazole and its derivatives serve as crucial intermediates in the production of 1,2,3-triazole ring-containing compounds, showcasing their importance in developing new chemical entities with potential applications in material science and medicinal chemistry (Pokhodylo et al., 2018). Moreover, thiadiazole derivatives have been integrated into benzimidazole frameworks to synthesize novel ring systems, further highlighting their versatility in creating new materials with unique properties (Tumkevičius et al., 2003).

Photophysical Studies and Biomolecule Interactions

Hybrid molecules containing benzo-thiadiazole structures have been synthesized and their photophysical properties, along with DNA and HSA-binding interactions, were investigated. These studies reveal the compound's potential in biomedical applications, such as in the development of fluorescent markers or therapeutic agents (Neto et al., 2020).

Photodynamic Therapy Applications

Research into the photophysical and photochemical properties of thiadiazole derivatives has led to the development of compounds with high singlet oxygen quantum yields. Such compounds are promising candidates for Type II photosensitizers in photodynamic therapy, a treatment modality for cancer (Pişkin et al., 2020).

Organic Electronics and Photovoltaic Applications

The incorporation of thiadiazole derivatives into conjugated copolymers has been explored for organic solar cell applications. These materials exhibit promising electrochemical and optical properties, indicating their potential use in the development of processable electrochromic polymers and photovoltaic devices (Karakus et al., 2012). Another study focused on the synthesis and evaluation of conjugated copolymers containing benzotriazole and benzothiadiazole for organic solar cells, showcasing the application of these materials in enhancing the performance of photovoltaic devices (Karakus et al., 2012).

作用機序

将来の方向性

特性

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S2/c1-24-12-3-5-13(6-4-12)26(22,23)14-9-20(10-14)17(21)11-2-7-15-16(8-11)19-25-18-15/h2-8,14H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHKSSNCEMSMHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

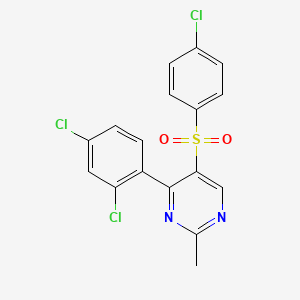

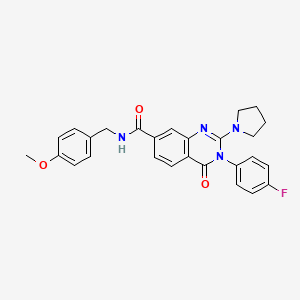

![2-(4-ethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2628218.png)

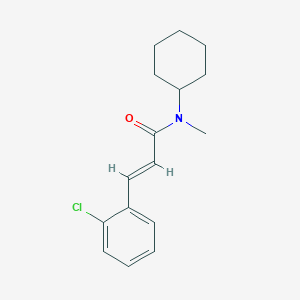

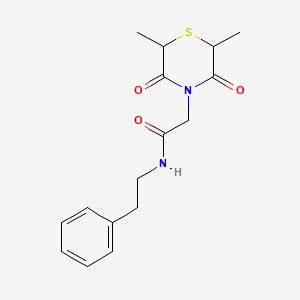

![Methyl 2-[3-(furan-2-ylmethyl)-2,4-dioxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetate](/img/structure/B2628224.png)

methyl]-2-oxocyclohexanecarboxylate](/img/structure/B2628227.png)

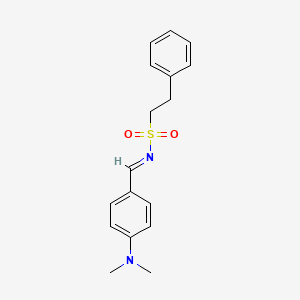

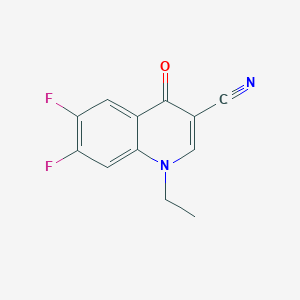

![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2628232.png)